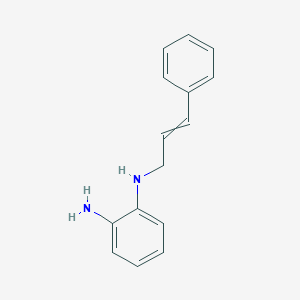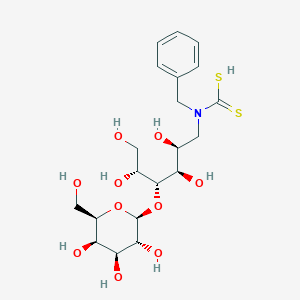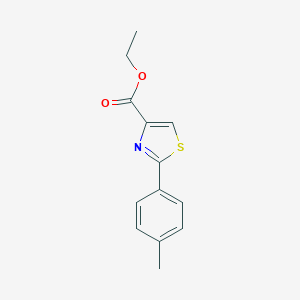
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran, commonly known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the family of benzopyran compounds and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, psoriasis, and Alzheimer's disease.
Mechanism of Action
PEP005 exerts its therapeutic effects by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PKC activation leads to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways play a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PEP005 has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell differentiation in cancer cells. Furthermore, PEP005 has been shown to reduce inflammation and oxidative stress in animal models of psoriasis. Additionally, PEP005 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
PEP005 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, it has been extensively studied for its potential therapeutic applications in various fields of medicine, and its mechanism of action is well-understood. However, PEP005 also has several limitations for lab experiments. It is a highly reactive compound that can degrade rapidly in aqueous solutions. Furthermore, it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on PEP005. One area of research is the development of novel formulations of PEP005 that can improve its solubility and stability in aqueous solutions. Another area of research is the identification of biomarkers that can predict the response to PEP005 treatment in cancer patients. Furthermore, there is a need for further studies to investigate the potential therapeutic applications of PEP005 in other fields of medicine, such as neurology and immunology.
Synthesis Methods
PEP005 is a synthetic compound that can be synthesized using various methods. One of the most common methods is the condensation reaction between the 4-(2-piperidinoethoxy)benzaldehyde and 4-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain pure PEP005.
Scientific Research Applications
PEP005 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 has also shown potential in the treatment of psoriasis, a chronic inflammatory skin disease. Furthermore, PEP005 has shown promising results in preclinical studies for the treatment of Alzheimer's disease, a neurodegenerative disorder.
properties
CAS RN |
130064-30-1 |
|---|---|
Product Name |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran |
Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-8-21(9-13-24)26-20-23-6-2-3-7-27(23)32-28(26)22-10-14-25(15-11-22)31-19-18-29-16-4-1-5-17-29/h2-3,6-15,20,28,30H,1,4-5,16-19H2 |
InChI Key |
FIYLLNDHLJCAAC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
synonyms |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran PEPHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)









